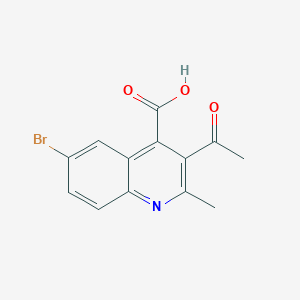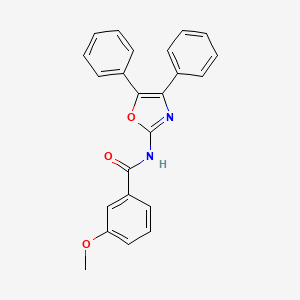
3-Acetyl-6-bromo-2-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-6-bromo-2-methyl-4-quinolinecarboxylic acid is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Use in Fluorescent Brightening Agents
Research has explored the synthesis of various quinoline derivatives, including 2-aryl-6-bromoquinolines, which are structurally related to 3-Acetyl-6-bromo-2-methylquinoline-4-carboxylic acid. These compounds have been studied for their potential use as fluorescent brightening agents. The synthesis involves condensation reactions followed by various chemical transformations, indicating a broad scope for chemical manipulation and application in material science (Rangnekar & Shenoy, 1987).
Novel Synthesis Methods
There is ongoing research into developing novel synthesis methods for quinoline carboxylic acids and their derivatives. Studies focus on different reaction conditions and starting materials to optimize the synthesis process. This research has implications for the large-scale production and industrial application of these compounds (Raveglia et al., 1997).
Photolabile Protecting Groups
A study on brominated hydroxyquinoline, which shares structural similarity with 3-Acetyl-6-bromo-2-methylquinoline-4-carboxylic acid, describes its use as a photolabile protecting group. These groups are essential in photochemistry and have applications in developing light-sensitive materials, including biological messengers (Fedoryak & Dore, 2002).
Supramolecular Architectures
Research into the noncovalent interactions between quinoline derivatives and carboxylic acids has been conducted. This study is significant for understanding how these compounds can form complex supramolecular structures, which have applications in materials science and nanotechnology (Gao et al., 2014).
Catalysis and Functionalization
Studies have been conducted on the auxiliary-assisted, palladium-catalyzed arylation and alkylation of C-H bonds in carboxylic acid derivatives. This research is crucial for developing new methods in catalysis and functionalization, which can be applied to a wide range of chemical syntheses (Shabashov & Daugulis, 2010).
Eigenschaften
Produktname |
3-Acetyl-6-bromo-2-methylquinoline-4-carboxylic acid |
|---|---|
Molekularformel |
C13H10BrNO3 |
Molekulargewicht |
308.13 g/mol |
IUPAC-Name |
3-acetyl-6-bromo-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO3/c1-6-11(7(2)16)12(13(17)18)9-5-8(14)3-4-10(9)15-6/h3-5H,1-2H3,(H,17,18) |
InChI-Schlüssel |
NYMTZNXTKIERCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C(=O)O)C(=O)C |
Kanonische SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C(=O)O)C(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-bromophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1226334.png)
![4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1226335.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide](/img/structure/B1226337.png)
![1H-Isoindole-1,3(2H)-dione, 5-amino-2-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1226338.png)

![Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester](/img/structure/B1226344.png)

![2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1226346.png)
![4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1226347.png)

![5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1226349.png)

